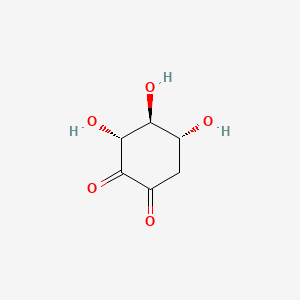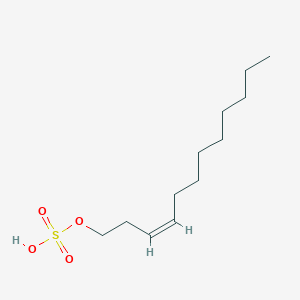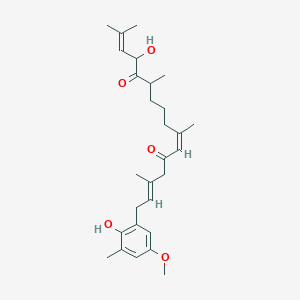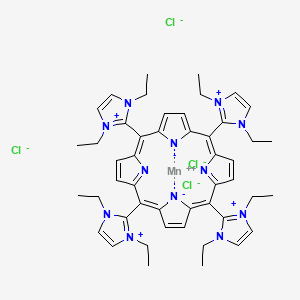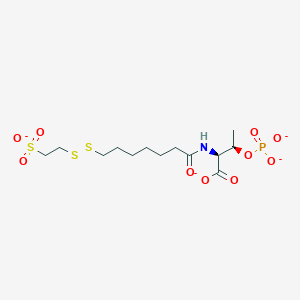
CoM-S-S-CoB(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CoM-S-S-CoB(4-) is the tetraanion of CoM-S-S-CoB. It is a conjugate base of a CoM-S-S-CoB.
Wissenschaftliche Forschungsanwendungen
Catalysis in Methanogenesis
- A study by Pelmenschikov et al. (2002) investigated the mechanism for methane formation in methyl-coenzyme M reductase (MCR), focusing on the role of CoM-S-S-CoB(4-) in this process. They used hybrid density functional methods and chemical models, revealing the formation of a methyl radical and its subsequent reaction with the CoB thiol group, forming methane.
Methyl-Coenzyme M Reductase Studies
- Research by Pelmenschikov and Siegbahn (2003) provided insights into the catalytic mechanism of methyl-coenzyme M reductase. Their study, focusing on the oxidation and reduction processes involving CoM and CoB, suggests an activation energy of around 10 kcal/mol for the final step in the reaction sequence, implying the importance of CoM-S-S-CoB(4-) in methanogenesis.
Methane Formation from Methyl-Coenzyme M
- Ankel-Fuchs and Thauer (1986) explored methane formation from methyl-coenzyme M in a system containing methyl-coenzyme M reductase, component B, and reduced cobalamin. Their findings indicated that cob(III)alamin could serve as an electron donor for the enzymatic reduction of methyl-CoM to methane, highlighting the role of CoM-S-S-CoB(4-) in this process (Ankel-Fuchs & Thauer, 1986).
Eigenschaften
Produktname |
CoM-S-S-CoB(4-) |
|---|---|
Molekularformel |
C13H22NO10PS3-4 |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1 |
InChI-Schlüssel |
OBGQLHXSMIBYLN-PWSUYJOCSA-J |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Synonyme |
12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate CoB-S-S-CoM |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



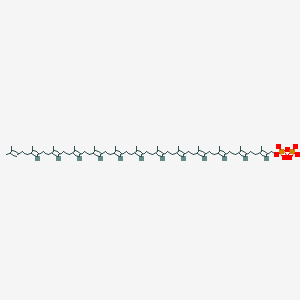

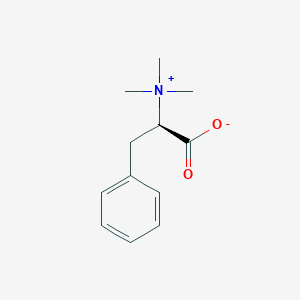
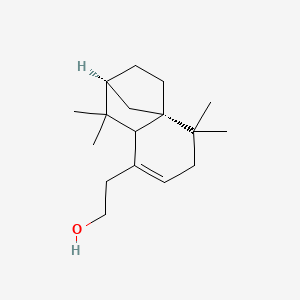
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
